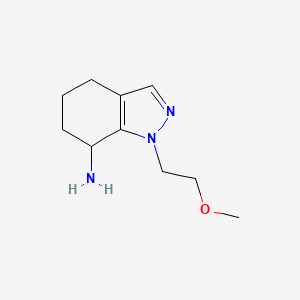

1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

Description

1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexane ring. Key structural attributes include:

- Molecular Formula: C₁₀H₁₇N₃O

- SMILES: COCCN1C2=C(CCCC2N)C=N1

- InChIKey: JLYGWGZFPGZJOT-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 143.6 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness .

Properties

IUPAC Name |

1-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-14-6-5-13-10-8(7-12-13)3-2-4-9(10)11/h7,9H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYGWGZFPGZJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(CCCC2N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine (CAS Number: 1461706-85-3) is a compound with potential biological activities that warrant investigation. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 195.26 g/mol. The compound features a tetrahydroindazole scaffold, which is known for its diverse pharmacological properties.

Structural Information

- Molecular Formula :

- SMILES : COCCN1C2=C(CCCC2N)C=N1

- InChIKey : JLYGWGZFPGZJOT-UHFFFAOYSA-N

Anticancer Potential

Research has indicated that indazole derivatives exhibit significant anticancer properties. A study focusing on various indazole derivatives highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs showed IC50 values ranging from 2.9 to 59 μM against human colorectal cancer cell lines (HCT116) .

Case Study: Indazole Derivatives

In a comparative study of indazole derivatives:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 9f | HCT116 | 14.3 ± 4.4 | Potent anti-proliferative activity |

| 6o | K562 | 5.15 | Selective for normal cells (HEK-293) |

These findings suggest that the biological activity of indazole derivatives may extend to compounds like this compound.

The mechanisms through which these compounds exert their effects often involve the induction of apoptosis in cancer cells. For example, the compound 6o was shown to inhibit Bcl-2 family proteins and activate pro-apoptotic pathways in K562 cells . Similar mechanisms could be hypothesized for this compound based on its structural similarity to other active indazole derivatives.

Pharmacological Implications

Given the structural characteristics and preliminary data on similar compounds, this compound may serve as a promising scaffold for developing new anticancer agents. Its ability to potentially modulate pathways involved in cell survival and proliferation positions it as a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indazole Derivatives

4,5,6,7-Tetrahydro-7-methyl-1H-indazol-3-amine

- Key Differences : Replaces the 2-methoxyethyl group with a methyl substituent at position 5.

- The InChIKey (SXTZUZMJVXAFKO-UHFFFAOYSA-N) and SMILES (N1C2=C(CCCC2C)C(N)=N1) reflect this structural distinction .

1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

- Key Differences : Features an isopropyl group instead of 2-methoxyethyl at position 1.

- Impact : The bulkier isopropyl group may sterically hinder interactions in biological systems, altering binding kinetics compared to the flexible methoxyethyl side chain .

2-(2-Methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine

Core Heterocycle Modifications

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

- Key Differences : Benzothiazole core replaces indazole, with a methoxyphenyl substituent.

- The methoxyphenyl group may improve membrane permeability compared to the methoxyethyl chain .

1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine

Physicochemical and Pharmacokinetic Properties

- CCS Insights : The target compound’s CCS (143.6 Ų) suggests moderate compactness, which may balance solubility and membrane permeability. Analog-specific CCS data are lacking, limiting direct comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.